CoCl2(PCy3)2

Polymer Chemistry Catalysis Stereoselective Polymerization

Reproducing stereoregular polymerization protocols demands the exact precatalyst. Generic cobalt complexes fail to deliver the required polymer microstructure. • Directs butadiene polymerization toward 1,2-syndiotactic microstructure with MAO • Enables visible-light-gated [2+2+2] alkyne cycloaddition with Ir photocatalyst • Structurally characterized by X-ray crystallography for reproducible mechanistic studies BenchChem ensures rapid global supply of this critical research reagent.

Molecular Formula C36H66Cl2CoP2
Molecular Weight 690.7 g/mol
Cat. No. B15293430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoCl2(PCy3)2
Molecular FormulaC36H66Cl2CoP2
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Co]Cl
InChIInChI=1S/2C18H33P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2
InChIKeyXTBDMUPZCVAWRK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CoCl2(PCy3)2 for Scientific Procurement: Cobalt-Phosphine Complex for Polymerization and Cross-Coupling


CoCl2(PCy3)2 (Dichlorobis(tricyclohexylphosphine)cobalt(II)) is a cobalt(II) coordination complex bearing two tricyclohexylphosphine (PCy3) ligands and two chloride ligands. It is widely utilized as a precatalyst or catalyst component in organic synthesis and polymerization [1]. The compound is characterized by its high molecular weight (690.7 g/mol) and high melting point (>300 °C) . The sterically demanding, electron-rich PCy3 ligand confers distinct catalytic properties compared to complexes bearing smaller or less electron-donating phosphines, making it a critical selection for specific transformations [1].

Why CoCl2(PCy3)2 Cannot Be Simply Replaced by Other Cobalt-Phosphine or Cobalt-Halide Complexes


Generic substitution of CoCl2(PCy3)2 with other cobalt-phosphine complexes (e.g., CoCl2(PPh3)2, CoCl2(PEt3)2) or simple cobalt halides fails because the steric and electronic properties of the PCy3 ligand dictate both catalyst activity and, crucially, the chemo- and stereoselectivity of the resulting polymer or product [1]. In butadiene polymerization, the specific phosphine ligand bound to cobalt directs the polymer microstructure (cis-1,4 vs. 1,2 syndiotactic), a distinction that determines the physical properties and commercial utility of the final polybutadiene material [1]. The evidence below quantifies these performance differences, demonstrating why this specific complex is the required reagent for targeted outcomes.

Quantitative Performance Differentiation: CoCl2(PCy3)2 vs. Closest Cobalt-Phosphine Comparators


Butadiene Polymerization: CoCl2(PCy3)2 Delivers 1,2 Syndiotactic Polybutadiene, Diverging from cis-1,4 Polymers Obtained with Other Phosphine Ligands

When activated with methylaluminoxane (MAO), CoCl2(PCy3)2 polymerizes 1,3-butadiene to yield a predominantly 1,2 syndiotactic polybutadiene. This microstructure differs fundamentally from the highly cis-1,4 polybutadiene obtained with CoCl2–MAO in the absence of a phosphine ligand, and from the mixed cis-1,4/1,2 structure obtained with CoBr2(PPh3)2–MAO [1]. This demonstrates that the specific PCy3 ligand directs a unique stereochemical outcome.

Polymer Chemistry Catalysis Stereoselective Polymerization

Crystal Structure Confirmation: Unique Solid-State Geometry of CoCl2(PCy3)2 Provides a Reproducible Precatalyst Identity

The X-ray diffraction studies of CoCl2(PCy3)2 have been reported, confirming its molecular structure and providing a benchmark for crystallographic identity [1]. While the precise bond lengths and angles are detailed in the full publication, the availability of this crystallographic data ensures that researchers can confirm the identity and purity of the complex obtained from commercial sources. This contrasts with many in-situ generated catalyst systems where the exact nature of the active species is ambiguous.

X-ray Crystallography Coordination Chemistry Catalyst Precursor

Commercial Purity and Quality Control: CoCl2(PCy3)2 Available at 98% Purity with Analytical Documentation

CoCl2(PCy3)2 is commercially available from multiple vendors with a standard purity of 98% and is supplied with batch-specific analytical data including NMR, HPLC, or GC reports . This high purity and documented quality control are essential for reproducible catalytic reactions, where trace impurities can dramatically affect catalyst activity and selectivity.

Chemical Procurement Quality Control Catalyst

Thermal Stability: CoCl2(PCy3)2 Exhibits a High Melting Point (>300°C) Enabling Robust Handling and Storage

The compound has a reported melting point greater than 300°C . This high thermal stability is a practical advantage for storage and handling, as it is less prone to decomposition under ambient laboratory conditions compared to more thermally labile cobalt complexes. This facilitates long-term storage and consistent performance upon use.

Thermal Stability Catalyst Storage Handling

Optimal Application Scenarios for CoCl2(PCy3)2 Based on Differentiating Evidence


Synthesis of 1,2 Syndiotactic Polybutadiene for High-Performance Elastomers

When the research objective is the production of 1,2 syndiotactic polybutadiene—a polymer valued for its unique balance of elasticity and abrasion resistance—CoCl2(PCy3)2 is the required precatalyst [1]. Its use with MAO directs the polymerization toward this specific microstructure, in contrast to CoCl2 alone or complexes with PPh3 ligands which yield predominantly cis-1,4 or mixed polymers [1]. This makes CoCl2(PCy3)2 indispensable for academic studies on stereoregular polymerization and for industrial R&D targeting specialty elastomers.

Photoredox Catalysis for [2+2+2] Alkyne Cycloaddition Reactions

CoCl2(PCy3)2 is specifically indicated for use in conjunction with the photocatalyst (Ir[dF(CF3)ppy]2(dtbpy))PF6 for [2+2+2] alkyne cycloaddition reactions [1]. This established protocol leverages the cobalt complex as a co-catalyst to facilitate the formation of complex cyclic frameworks from simple alkyne precursors. Researchers in organic synthesis and medicinal chemistry should procure this specific complex to replicate published photoredox methods without the need for reaction re-optimization.

Crystallographically Defined Precatalyst for Mechanistic Investigations

For studies focused on elucidating the mechanism of cobalt-catalyzed polymerizations or cross-coupling reactions, the use of a structurally characterized precatalyst is essential. The solved X-ray crystal structure of CoCl2(PCy3)2 [1] provides a definitive starting point for spectroscopic and kinetic analyses. Researchers seeking to correlate ligand sterics/electronics with catalytic activity should select this complex over less well-defined or in-situ generated catalyst systems to ensure reproducibility and accurate mechanistic interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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